Levobupivacaine(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

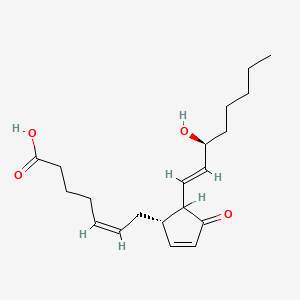

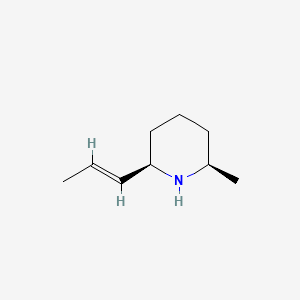

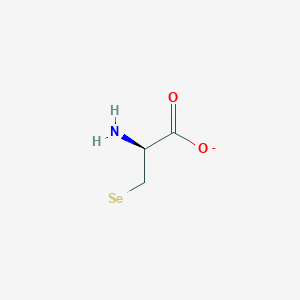

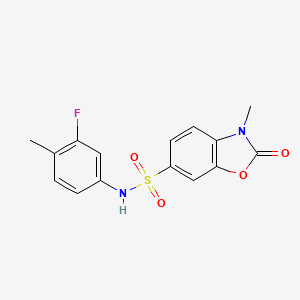

Levobupivacaine(1+) is the (S)-(-)-enantiomer of bupivacaine(1+). It is a conjugate acid of a levobupivacaine. It is an enantiomer of a dextrobupivacaine(1+).

Applications De Recherche Scientifique

Clinical Pharmacokinetics and Pharmacodynamics

Levobupivacaine, a long-acting amide local anesthetic, is effective in analgesia and anesthesia. It inhibits the opening of voltage-gated sodium channels, impacting motor and sensory nerves. Its pharmacokinetic properties are similar to bupivacaine, and it is generally well-tolerated with dose adjustments necessary for specific populations like pediatrics and the elderly. Levobupivacaine has a lower risk of cardiac and central nervous system toxicity compared to bupivacaine, making it widely used in regional anesthesia, neuraxial anesthesia, and local infiltration analgesia (Heppolette, Brunnen, Bampoe, & Odor, 2020).

Use in Regional Anaesthesia and Pain Management

Levobupivacaine is effective for epidural, spinal, peripheral nerve, or ocular block, and in topical application or local infiltration. Its clinical effects are often similar to bupivacaine or ropivacaine. Levobupivacaine is a useful alternative to bupivacaine for a range of clinical populations, providing effective anesthesia and analgesia (Sanford & Keating, 2010).

Comparative Efficacy with Other Anesthetics

Comparative studies of levobupivacaine with bupivacaine and ropivacaine have shown that it has a safer profile, especially regarding cardiac and central nervous system effects. Clinically, levobupivacaine and bupivacaine produce comparable sensory blocks with similar side effects, and both are effective in labor pain control with comparable maternal and fetal outcomes. However, the equipotency of levobupivacaine and bupivacaine is still under investigation (Burlacu & Buggy, 2008).

Vascular Effects and Mechanisms

Levobupivacaine induces contraction in isolated rat aorta, mediated mainly by the lipoxygenase pathway and partly by the cyclooxygenase pathway. Endothelial nitric oxide attenuates levobupivacaine-induced contraction. This highlights its vasoactive properties and the mechanisms involved in its action (Choi et al., 2010).

Comparative Studies in Specialized Anesthesia Techniques

In specific anesthesia techniques like supraclavicular brachial plexus block, spinal anesthesia, and caudal route in children, levobupivacaine has been compared with other anesthetics like ropivacaine and racemic bupivacaine. These studies demonstrate its efficacy and safety in various clinical settings, including pediatric anesthesia (Mahgoub, 2015); (Astuto, Disma, & Arena, 2003); (Glaser et al., 2002).

Advancements in Epidural Anesthesia

Levobupivacaine's application in epidural anesthesia has evolved, offering a balance between effective sensory and motor nerve blockage, with less toxicity compared to bupivacaine. Its role in epidural anesthesia is significant, particularly in terms of patient safety and anesthetic effect (Guo-y, 2013).

Propriétés

Nom du produit |

Levobupivacaine(1+) |

|---|---|

Formule moléculaire |

C18H29N2O+ |

Poids moléculaire |

289.4 g/mol |

Nom IUPAC |

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1/t16-/m0/s1 |

Clé InChI |

LEBVLXFERQHONN-INIZCTEOSA-O |

SMILES isomérique |

CCCC[NH+]1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C |

SMILES |

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

SMILES canonique |

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-hydroxy-9-xanthenone](/img/structure/B1234105.png)

![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)